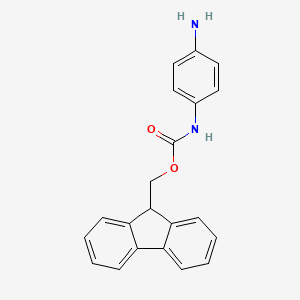

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Vue d'ensemble

Description

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is a chemical compound with the molecular formula C21H18N2O2. It is known for its applications in various fields, including chemistry, biology, and materials science. The compound is characterized by the presence of a fluorenyl group attached to a carbamate moiety, which is further linked to a 4-aminophenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with 4-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to slightly elevated temperatures (20-40°C)

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactants: (9H-fluoren-9-yl)methyl chloroformate and 4-aminophenol

Catalysts: Base catalysts like triethylamine

Solvents: Industrial solvents such as dichloromethane

Reaction Vessels: Large-scale reactors with temperature and pressure control

Analyse Des Réactions Chimiques

Types of Reactions

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The fluorenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Halogenated derivatives of the fluorenyl group.

Applications De Recherche Scientifique

Biological Activities

-

Anticancer Properties :

Research indicates that (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate exhibits anticancer activity. It has been studied for its ability to induce apoptosis in cancer cells by modulating the Bcl-2/Bax ratio, thus promoting an anti-apoptotic state and activating autophagy pathways . -

Cytochrome P450 Inhibition :

The compound has shown promise as an inhibitor of various cytochrome P450 enzymes, essential for drug metabolism. Studies have demonstrated its inhibitory effects on CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 enzymes, suggesting potential applications in understanding drug-drug interactions and optimizing pharmacokinetics.

Neuroprotective Effects

A study explored various aromatic carbamates, including derivatives of this compound, demonstrating neuroprotective effects through increased cell viability in neuronal cell lines. The results indicated that modifications to the structure could enhance protective activity against neurodegenerative conditions .

Antibody Drug Conjugates

This compound has been investigated as a potential payload in antibody-drug conjugates (ADCs). Its ability to attach to antibody linkers allows for targeted delivery of cytotoxic agents directly to cancer cells, thus minimizing systemic toxicity while maximizing therapeutic efficacy .

Mécanisme D'action

The mechanism of action of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorenyl group can also interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (9H-Fluoren-9-yl)methyl (4-hydroxyphenyl)carbamate

- (9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate

- (9H-Fluoren-9-yl)methyl (4-methylphenyl)carbamate

Uniqueness

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is unique due to the presence of the amino group, which imparts distinct reactivity and functionality. This compound can participate in a wider range of chemical reactions compared to its analogs with different substituents on the phenyl ring. Additionally, the amino group enhances its potential for biological applications, making it a valuable compound in medicinal chemistry and biochemistry.

Activité Biologique

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, also known by its CAS number 205688-13-7, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a fluorenyl group linked to a carbamate moiety and an aminophenyl group. Its molecular formula is with a molecular weight of approximately 330.38 g/mol. The presence of the fluorenyl group is significant as it enhances the compound's lipophilicity, potentially influencing its biological interactions.

The mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The carbamate group can interact with various biological targets, leading to inhibition or modification of their activity. The fluorenyl moiety can enhance binding affinity to aromatic residues in proteins, which may increase specificity for certain biological pathways.

Neuroprotective Effects

Research has indicated that derivatives of carbamates, including this compound, exhibit neuroprotective properties. A study highlighted the protective effects against oxidative stress and cell viability in neuronal cell lines. For instance, when tested at concentrations around 3 μM, compounds similar to this carbamate showed significant improvements in cell viability compared to vehicle controls .

Antioxidant Activity

Antioxidant assays have demonstrated that this compound possesses notable antioxidant activity. This is particularly relevant in contexts where oxidative stress contributes to cellular damage and neurodegenerative diseases. The compound's ability to scavenge free radicals could make it a candidate for developing therapeutic agents aimed at neuroprotection .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of various carbamate derivatives, including our compound of interest. The following table summarizes key findings from these studies:

| Compound | Concentration (μM) | Cell Viability (%) | MPO Score |

|---|---|---|---|

| Vehicle | - | 52.13 ± 1.13 | 4.50 |

| Fmoc derivative | 3 | 79.50 ± 3.22 | 4.50 |

| Carbamate analogs | 3 | 64.32 ± 2.47 | 4.44 |

| Target compound | 3 | 82.76 ± 2.15 | 4.30 |

The data indicate that this compound maintains a high level of cell viability, suggesting its potential utility in therapeutic applications .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13,22H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQJHOXOLDYSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466321 | |

| Record name | (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205688-13-7 | |

| Record name | (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.